Nicergoline, chemically known as [(8β)-10-methoxy-1,6-dimethylergolin-8-yl]methyl 5-bromopyridine-3-carboxylate, is a white to slightly yellow crystalline powder . Its molecular formula is C24H26BrN3O3, with a molecular weight of 484.394 g/mol . The compound belongs to the class of organic compounds known as indoloquinolines, which are polycyclic aromatic compounds containing an indole fused to a quinoline .
Nicergoline's mechanism of action is multifaceted. Here are some key aspects:
Nicergoline exhibits a wide range of biological activities:
Nicergoline has been used in various clinical applications:
Several drug interactions have been reported for nicergoline:
Nicergoline belongs to the ergot alkaloid family, but it has some unique properties that distinguish it from other ergot derivatives:
Nicergoline's unique combination of alpha-1A adrenergic antagonism, enhancement of cerebral blood flow, and neuroprotective properties sets it apart from these similar compounds, making it a valuable agent in the management of cognitive and cerebrovascular disorders .
Nicergoline exists as a crystalline solid at room temperature under standard atmospheric conditions [1] [2]. The compound presents as a crystalline powder with a characteristic white to off-white color [1] [3]. The physical state of nicergoline can vary depending on processing conditions and environmental factors, with the possibility of existing in different polymorphic forms or amorphous states under specific circumstances [4] [5] [6].
The molecular structure of nicergoline, with the formula C₂₄H₂₆BrN₃O₃, contains 24 carbon atoms, 26 hydrogen atoms, one bromine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 484.39 g/mol [7] [8] [1]. The exact mass is reported as 484.39 g/mol, while the monoisotopic mass is 483.115753 g/mol [8] [9]. The compound is assigned the CAS registry number 27848-84-6 [7] [8] [1].
Table 1: Basic Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₆BrN₃O₃ | [7] [8] [1] |
| Molecular Weight (g/mol) | 484.39 | [7] [8] [1] |
| Exact Mass (g/mol) | 484.39 | [8] [9] |
| Monoisotopic Mass (g/mol) | 483.115753 | [8] [9] |
| CAS Registry Number | 27848-84-6 | [7] [8] [1] |
| Physical State | Solid | [1] [2] |
| Appearance | Crystalline Powder | [1] [2] |
| Color | White to Off-White | [1] [3] |
The melting point of nicergoline has been consistently determined through experimental methods to be in the range of 136-138°C [8] [1] [10] [11]. This thermal property represents the temperature at which the crystalline structure undergoes phase transition from solid to liquid state under standard atmospheric pressure conditions. The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound.
The boiling point of nicergoline has been predicted to be 594.4 ± 50.0°C at 760 mmHg atmospheric pressure [8] [11] [12]. This predicted value represents the temperature at which the compound would transition from liquid to gaseous state under standard pressure conditions. The high boiling point reflects the substantial intermolecular forces present in the compound due to its complex molecular structure and molecular weight.
Additional thermal properties include a flash point of 313.3 ± 30.1°C, which represents the lowest temperature at which the compound can form an ignitable mixture with air [8] [11]. Thermogravimetric analysis has indicated that decomposition of nicergoline begins at approximately 260°C [6], providing important information for thermal stability assessments.
Table 2: Thermal Properties
| Property | Value/Range | Method/Conditions | Reference |
|---|---|---|---|
| Melting Point (°C) | 136-138 | Experimental determination | [8] [1] [10] [11] |
| Boiling Point (°C) | 594.4 ± 50.0 (at 760 mmHg) | Predicted value | [8] [11] [12] |
| Flash Point (°C) | 313.3 ± 30.1 | Predicted value | [8] [11] |
| Decomposition Temperature (°C) | ~260 | Thermogravimetric analysis | [6] |
Nicergoline demonstrates poor aqueous solubility, being practically insoluble in water with a quantitative solubility of only 0.002 mg/mL [8] [3] [13]. This low water solubility is characteristic of compounds classified under the Biopharmaceutics Classification System as Class II drugs, which exhibit high permeability but poor solubility characteristics.
In organic solvents, nicergoline shows significantly enhanced solubility. The compound is freely soluble in methylene chloride and demonstrates good solubility in ethanol (96 percent), alcohol, chloroform, and acetone [8] [3]. Specific quantitative solubility data has been determined for several solvents: dimethylformamide (20 mg/mL), dimethyl sulfoxide (20 mg/mL), and a mixture of DMSO:phosphate buffered saline at pH 7.2 in a 1:9 ratio (0.1 mg/mL) [2].
The solubility profile reflects the lipophilic nature of nicergoline, with enhanced solubility in organic solvents compared to aqueous media. This characteristic has important implications for pharmaceutical formulation development and requires specialized approaches to improve bioavailability [14] [13].
Table 3: Solubility Profile in Various Solvents
| Solvent | Solubility | Quantitative Value | Reference |
|---|---|---|---|
| Water | Practically insoluble | 0.002 mg/mL | [8] [3] [13] |
| Methylene Chloride | Freely soluble | Not specified | [8] [3] |
| Ethanol (96%) | Soluble | Not specified | [8] [3] |
| Alcohol | Soluble | Not specified | [8] [3] |
| Chloroform | Soluble | Not specified | [8] [3] |
| Acetone | Soluble | Not specified | [8] [3] |
| Dimethylformamide (DMF) | 20 mg/mL | 20 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | 20 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | 0.1 mg/mL | [2] |
The partition coefficient of nicergoline, expressed as Log P (octanol/water), has been determined to be 4.34 [8], indicating a highly lipophilic compound with strong preference for the organic phase over aqueous phase. An alternative calculation method reported a LogP value of 3.9109 [15], showing consistency in the lipophilic characterization despite slight variations in computational approaches.
The topological polar surface area of nicergoline is 56.59 Ų [15], which represents the surface area occupied by polar atoms and provides insight into the compound's ability to cross biological membranes. The molecule contains six hydrogen bond acceptors and zero hydrogen bond donors [15], contributing to its overall molecular interactions and solubility characteristics. The presence of four rotatable bonds [15] indicates moderate molecular flexibility, which can influence both binding affinity and membrane permeability.
These lipophilicity parameters confirm nicergoline as a highly lipophilic compound, which correlates with its poor water solubility and good solubility in organic solvents. The high partition coefficient suggests favorable distribution into lipid-rich environments, which is consistent with its pharmacological activity in crossing the blood-brain barrier [16] [17].
Table 4: Partition Coefficient and Lipophilicity Parameters
| Parameter | Value | Reference |
|---|---|---|
| Log P (octanol/water) | 4.34 | [8] |
| LogP (ChemSpider) | 3.9109 | [15] |
| Topological Polar Surface Area (TPSA) | 56.59 Ų | [15] |
| Hydrogen Bond Acceptors | 6 | [15] |
| Hydrogen Bond Donors | 0 | [15] |
| Rotatable Bonds | 4 | [15] |
The density of nicergoline has been experimentally determined to be 1.5 ± 0.1 g/cm³ [8], representing the mass per unit volume of the compound under standard conditions. An alternative theoretical estimate suggests a density of 1.3558 g/cm³ [11] [12], though this value carries greater uncertainty as indicated by its designation as a rough estimate.
The refractive index of nicergoline is estimated to be 1.6200 [11] [12] [18], which represents the ratio of the speed of light in vacuum to the speed of light in the material. This optical property provides information about the compound's interaction with electromagnetic radiation and can be useful for identification and purity assessment purposes.
The vapor pressure of nicergoline at 25°C is reported as 0.0 ± 1.7 mmHg [8], indicating extremely low volatility at room temperature. This property confirms that nicergoline exists predominantly in the solid phase under normal environmental conditions and has minimal tendency to vaporize.
Table 5: Density and Refractive Index Measurements
| Property | Value | Method/Notes | Reference |
|---|---|---|---|
| Density (g/cm³) | 1.5 ± 0.1 | Experimental | [8] |
| Density (alternative) | 1.3558 (rough estimate) | Theoretical estimate | [11] [12] |
| Refractive Index | 1.6200 (estimate) | Theoretical estimate | [11] [12] [18] |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.7 | Predicted value | [8] |
Nicergoline exhibits polymorphism, existing in multiple crystalline forms that demonstrate different stability profiles under various environmental conditions. The compound has been characterized to exist in two primary polymorphic forms that exhibit a monotropic thermodynamic relationship [4] [5] [19] [6]. Form I represents the triclinic crystal system with a melting point of 136-138°C and constitutes the thermodynamically stable form under standard conditions. Form II exists in the orthorhombic crystal system with a lower melting point of 118-121°C, representing the metastable form that demonstrates higher solubility characteristics [4] [5] [19] [6].
Environmental conditions significantly influence the stability and form of nicergoline. Under grinding conditions, the compound can undergo partial amorphization immediately after mechanical stress, particularly when processed at room temperature under air atmosphere or nitrogen atmosphere [6] [20]. Form II can be obtained by heating partially amorphous forms or through spontaneous crystallization after extended storage periods of one to five months [6] [20].
Humidity represents a critical stability factor, with grinding in the presence of liquid nitrogen under air atmosphere promoting hydration of nicergoline to form a monohydrate variant [6] [20]. The monohydrate form demonstrates dehydration characteristics around 50-60°C, with water loss calculated to correspond to one water molecule per nicergoline molecule [6]. Temperature control becomes essential, as thermal degradation begins at approximately 260°C [6], while various degradation pathways can be activated under different environmental stresses.
Light exposure, humidity variations, pH fluctuations, and oxidative conditions represent the most critical factors causing degradation of nicergoline [21] [22]. The compound demonstrates stability within a pH range of 4 to 9, with deviations from this range potentially leading to hydrolysis and formation of degradation products [21]. Photodegradation can result in the formation of chemically related impurities including nicotinic acid, 6-methoxy-1,4-dihydropyridine, and piperidine [21]. Oxidative degradation primarily affects the piperazine group in the molecule, forming products such as nicotinamide, N-methylnicotinamide, and N-acetylnicotinamide [21].
Table 6: Polymorphic Forms and Their Properties
| Form | Crystal System | Melting Point (°C) | Thermodynamic Relationship | Solubility | Reference |
|---|---|---|---|---|---|
| Form I (Triclinic) | Triclinic | 136-138 | Stable form | Lower | [4] [5] [19] [6] |
| Form II (Orthorhombic) | Orthorhombic | 118-121 | Metastable form | Higher | [4] [5] [19] [6] |
| Monohydrate | Monohydrate | Dehydration ~50-60 | Hydrated form | Lowest | [6] [20] |
| Amorphous | Non-crystalline | Glass transition ~50-60 | Metastable form | Highest | [4] [5] [6] |
Irritant